4,6-Dichloroquinoline-3-carboxylic acid
Overview
Description
“4,6-Dichloroquinoline-3-carboxylic acid” is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . The empirical formula is C10H5Cl2NO2 .
Molecular Structure Analysis
The molecular weight of “4,6-Dichloroquinoline-3-carboxylic acid” is 242.1 . The molecular formula is C10H5Cl2NO2 . The InChI code is 1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) .
Physical And Chemical Properties Analysis
“4,6-Dichloroquinoline-3-carboxylic acid” is a solid . The SMILES string is O=C(O)C1=C(Cl)C(C=C2Cl)=C(C=C2)N=C1 . The XLogP3 value is 3 , indicating its lipophilicity.
Scientific Research Applications
-
Carboxylic Acids in Animal Metabolism
- Application : Carboxylic acids (CAs), including “4,6-Dichloroquinoline-3-carboxylic acid”, are key players in human and animal metabolism . They are crucial for energy and mitochondrial metabolism, acid–base regulation, carbohydrate, lipid and amino acid synthesis as well as in immunity and signaling .
- Method : In this research, two RP-LC tandem mass spectrometry-based methods using aniline or 3-nitrophenylhydrazine (3-NPH) as derivatization agents were compared . Derivatization is an option to make them accessible to RP-LC and simultaneously increase their response for mass spectrometric detection .
- Results : Derivatization efficiencies were close to 100% for 3-NPH derivatization but variable (20–100%) and different in solvent solutions and matrix extracts for aniline derivatization . Average apparent recoveries (RAs) of 13 C-labeled short-chain fatty acids as internal standards were around 100% for 3-NPH derivatization but only 45% for aniline derivatization .
-
Ethyl Ester Derivative
-
Microwave Irradiation Synthesis
- Application : “4,6-Dichloroquinoline-3-carboxylic acid” and its derivatives can be synthesized using microwave irradiation . This method is energy-efficient, less time-consuming, and environmentally friendly .
- Method : The microwave irradiation synthesis involves the use of microwave energy to heat the reaction mixture. This results in faster reaction rates and higher yields compared to traditional heating methods .
- Results : The outcomes obtained would depend on the specific reaction conditions and the compounds being synthesized. In general, microwave irradiation synthesis can lead to high yields and pure products .
-
Ethyl Ester Derivative
-
Microwave Irradiation Synthesis
- Application : “4,6-Dichloroquinoline-3-carboxylic acid” and its derivatives can be synthesized using microwave irradiation . This method is energy-efficient, less time-consuming, and environmentally friendly .
- Method : The microwave irradiation synthesis involves the use of microwave energy to heat the reaction mixture. This results in faster reaction rates and higher yields compared to traditional heating methods .
- Results : The outcomes obtained would depend on the specific reaction conditions and the compounds being synthesized. In general, microwave irradiation synthesis can lead to high yields and pure products .
Safety And Hazards
properties
IUPAC Name |
4,6-dichloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRJDHBAAOFDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600379 | |
Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloroquinoline-3-carboxylic acid | |
CAS RN |
179024-68-1 | |
Record name | 4,6-Dichloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.